2-{[(9H-Carbazol-9-YL)amino]methyl}phenol
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Overview
Description
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol is a compound that features a carbazole moiety linked to a phenol group through an aminomethyl bridge. Carbazole derivatives are known for their photochemical stability, thermal stability, and good hole-transporting abilities, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-Carbazol-9-YL)amino]methyl}phenol typically involves the reaction of 9H-carbazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of an intermediate aminomethyl carbazole, which subsequently reacts with phenol to yield the final product .
Industrial Production Methods
Industrial production of carbazole derivatives often involves electropolymerization or chemical polymerization methods. These methods are advantageous due to their scalability and ability to produce high-purity products. For example, polycarbazole derivatives can be synthesized using boron trifluoride diethyl etherate as a catalyst .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The carbazole moiety can be reduced under specific conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the aminomethyl group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted aminomethyl phenol derivatives.
Scientific Research Applications
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent charge transport properties
Mechanism of Action
The mechanism of action of 2-{[(9H-Carbazol-9-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative used in organic electronics.
9H-Carbazole-9-ethanol: Used in the synthesis of other carbazole-based compounds.
Uniqueness
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol is unique due to its specific aminomethyl linkage, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives .
Properties
CAS No. |
76591-37-2 |
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Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-[(carbazol-9-ylamino)methyl]phenol |
InChI |
InChI=1S/C19H16N2O/c22-19-12-6-1-7-14(19)13-20-21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h1-12,20,22H,13H2 |
InChI Key |
CZGOOTINEMTXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNN2C3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
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